molecular formula C27H24N2O2 B8194142 (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8194142
M. Wt: 408.5 g/mol
InChI Key: CXTGPFGXKVGOQY-DNQXCXABSA-N
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Description

(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound with a complex structure that includes indene and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.

    Oxazole Ring Formation: The oxazole rings are formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indene and oxazole moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the oxazole rings or the indene moiety.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to bind to specific active sites.

Medicine

In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Industry

In the industrial sector, (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole.

    (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydropyrazole): Similar structure but with pyrazole rings instead of oxazole.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific combination of indene and oxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTGPFGXKVGOQY-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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